6-(4-Fluoro-3-methoxyphenyl)picolinic acid

Vue d'ensemble

Description

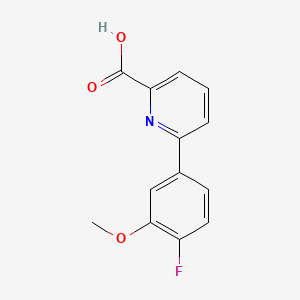

6-(4-Fluoro-3-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.23 g/mol It is characterized by the presence of a picolinic acid moiety substituted with a 4-fluoro-3-methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-3-methoxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 4-fluoro-3-methoxyaniline in the presence of a condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The resulting product can be purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Fluoro-3-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

6-(4-Fluoro-3-methoxyphenyl)picolinic acid has been investigated for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. The compound's ability to interact with specific biological targets allows it to modulate various cellular pathways, contributing to its therapeutic effects.

Case Study:

In a study exploring the structure-activity relationship (SAR) of related compounds, this compound was identified as a promising candidate for further optimization due to its favorable biological activity against cancer cell lines .

Biological Applications

Biochemical Probes:

The compound is utilized as a biochemical probe in studies aimed at understanding its interactions with biological molecules. Its structural characteristics enable it to serve as a ligand in various assays, facilitating the investigation of enzyme activities and receptor interactions .

Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, which is crucial for understanding its potential applications in drug development .

Material Science

Synthesis and Applications:

In materials science, this compound is employed as a building block in the synthesis of more complex organic molecules. Its unique chemical properties allow it to participate in various synthetic reactions, leading to the development of novel materials with enhanced functionalities.

Research Findings:

Recent studies have demonstrated the effectiveness of utilizing this compound in one-pot reactions that facilitate the formation of diverse products, showcasing its versatility as a synthetic intermediate .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 6-(4-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound may exert its effects through modulation of enzyme activity or receptor binding. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-(4-Fluoro-3-methoxyphenyl)picolinic acid is unique due to its specific substitution pattern on the picolinic acid moiety. The presence of both fluorine and methoxy groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, which may not be observed in similar compounds.

Activité Biologique

6-(4-Fluoro-3-methoxyphenyl)picolinic acid is a novel compound with the molecular formula and a molecular weight of approximately 247.22 g/mol. It is characterized by a picolinic acid structure, which is a pyridine derivative containing a carboxylic acid group, alongside a substituted aromatic ring that includes a fluorine atom and a methoxy group. This structural configuration suggests potential applications in medicinal chemistry, particularly in neuropharmacology and cancer treatment.

The compound exhibits notable chemical reactivity due to its functional groups. The presence of the carboxylic acid allows for nucleophilic substitution reactions, while the fluorine atom may enhance electrophilic aromatic substitution reactions. These properties could lead to the development of more complex molecular architectures through various synthetic pathways.

Biological Activity

Research indicates that derivatives of picolinic acid, including this compound, may exhibit significant biological activity. The compound's structural features suggest enhanced bioavailability and efficacy, which are critical factors in drug development.

Potential Therapeutic Applications

- Neuropharmacology : Picolinic acid derivatives are known to influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

- Cancer Treatment : Compounds similar to this compound have been explored for their ability to modulate metal ion activity in cancer cells, suggesting a role in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-(2-Fluoro-3-methoxyphenyl)picolinic acid | 1261906-33-5 | 0.95 |

| 6-(2-Fluoro-4-methoxyphenyl)picolinic acid | 1261933-94-1 | 0.88 |

| 2-(4-Fluoro-3-methoxyphenyl)isonicotinic acid | 1261982-53-9 | 0.86 |

| 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid | 1520482-28-3 | 0.90 |

This table highlights the structural similarities and potential variations in biological activity among these compounds.

Propriétés

IUPAC Name |

6-(4-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-12-7-8(5-6-9(12)14)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZVHUTZMULWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70687569 | |

| Record name | 6-(4-Fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261977-99-4 | |

| Record name | 6-(4-Fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70687569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.